6-Propoxypyridazin-3-amine
Overview
Description
The compound 6-Propoxypyridazin-3-amine is a derivative of the pyridazinone family, which is a class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological activities, including antibacterial, antihypertensive, and antiplatelet properties. The structure of 6-Propoxypyridazin-3-amine suggests potential biological activity, which may be explored through various synthetic methods and chemical reactions to produce derivatives with enhanced or specific pharmacological effects.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone core followed by functionalization at various positions on the ring. For instance, the synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives is achieved through anodic oxidation of aminodiphenylamine precursors in the presence of nitrile derivatives . Similarly, 6-aryl-4,5-dihydro-3(2H)-pyridazinones are synthesized with specific substituents that confer platelet aggregation inhibiting and hypotensive activities . Sequential nucleophilic substitution reactions are employed to introduce various substituents onto the pyridazinone ring, as seen in the synthesis of polysubstituted pyridazinones . Additionally, oxopropylation and subsequent reactions with nucleophiles are used to produce 1-(2-oxopropyl)pyridazin-6-ones and their derivatives .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms. The position and nature of substituents on the ring are crucial for the compound's biological activity. For example, the presence of a propoxy group at the 6-position in 6-Propoxypyridazin-3-amine could influence its pharmacological properties and interaction with biological targets. Structural analysis through spectroscopic methods and X-ray crystallography confirms the identity and purity of synthesized compounds .
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions that allow for the introduction of different functional groups. These reactions include nucleophilic aromatic substitution , condensation with aldehydes , dehydrogenation , and direct amination . The reactivity of the pyridazinone ring enables the synthesis of a wide array of derivatives with potential biological activities. For instance, the reaction of chloro derivatives with amines leads to the formation of new aminoaryl pyridazines10.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core ring. These properties are essential for the compound's suitability in drug formulation and its pharmacokinetic profile. The introduction of specific substituents can enhance the compound's ability to cross biological membranes, increase its stability in physiological conditions, and improve its interaction with biological targets .
Scientific Research Applications
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Antimicrobial Research
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Antidepressant Research
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Anti-hypertensive Research
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Anticancer Research
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Antiplatelet Research
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Antiulcer Research
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Herbicidal Research
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Antifeedant Research
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Antipyretic, Anti-inflammatory, and Analgesic Research
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Antidiabetic Research
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Anticonvulsant Research
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Anticholinestrase Inhibitors
- A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
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Bronchial Asthma and Allergy Research
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Antitubercular Research
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Antifungal Research
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Antibacterial Research
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Agrochemical Research
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Acetyl Cholinesterase Inhibitor Research
- A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
Safety And Hazards
The safety information for 6-Propoxypyridazin-3-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
6-propoxypyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDABZQSZKQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440965 | |
Record name | 6-Propoxypyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxypyridazin-3-amine | |
CAS RN |
90008-50-7 | |
Record name | 6-Propoxypyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.